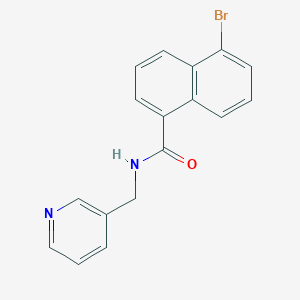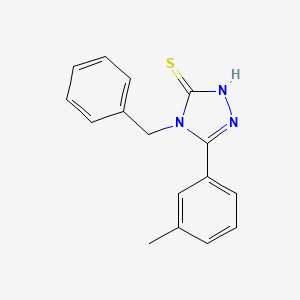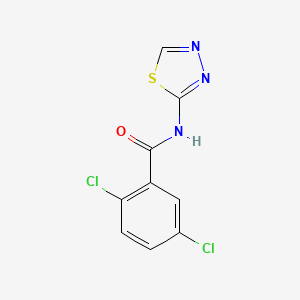
4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide, also known as MBMPOB, is a chemical compound that has been studied extensively in recent years due to its potential applications in various fields of scientific research.
Mecanismo De Acción
4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide works by inhibiting the activity of enzymes that play a role in inflammation and cancer cell growth. Specifically, it inhibits the activity of COX-2 and 5-LOX enzymes, which are involved in the production of inflammatory mediators. By inhibiting these enzymes, this compound can reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of COX-2 and 5-LOX enzymes in inflammation and cancer. However, one limitation of using this compound is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several potential future directions for research on 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide. One area of interest is the development of this compound-based therapies for inflammatory diseases and cancer. Another potential direction is the use of this compound as a diagnostic tool for certain diseases. Additionally, further research is needed to understand the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide involves the reaction between 4-bromo-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide and 3-methyl-1-butanol in the presence of a base. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide has been found to have potential applications in various fields of scientific research. In particular, it has been studied extensively for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes that play a role in inflammation and cancer cell growth. This compound has also been studied for its potential use as a diagnostic tool for certain diseases.
Propiedades
IUPAC Name |
4-(3-methylbutoxy)-N-(3-morpholin-4-yl-3-oxopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-15(2)8-12-25-17-5-3-16(4-6-17)19(23)20-9-7-18(22)21-10-13-24-14-11-21/h3-6,15H,7-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGEFJNLXUHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)





![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)

![N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B5756641.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B5756642.png)
![3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5756650.png)
![methyl 2-chloro-5-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5756657.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5756675.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5756681.png)